molecular formula C18H27N3O4S B601558 (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate CAS No. 147126-80-5

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Cat. No.: B601558
CAS No.: 147126-80-5
M. Wt: 381.5 g/mol
InChI Key: QMYKWNYBSBURDT-OOKGIHQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of the 1,3-Oxathiolane Core Framework

Crystallographic Analysis of the 1,3-Oxathiolane Core Framework

The 1,3-oxathiolane core adopts an envelope conformation in the solid state, with sulfur deviating significantly from the mean plane of the remaining four atoms (C13, C15, C16, O17). X-ray crystallography reveals:

  • Bond angles : The internal angle at sulfur is 93.8° in related sulfones, indicating steric strain within the five-membered ring.
  • Ring puckering : The oxathiolane ring exhibits an asymmetry parameter of 6.0°, close to ideal C symmetry, with oxygen occupying the flap position and sulfur displaced.
Parameter Value Source
Sulfur deviation 0.793 Å from ring plane
Internal angle at S 93.8°
Oxathiolane asymmetry 6.0°

Conformational Dynamics of the Menthyl Ester Substituent

The 5-methyl-2-propan-2-ylcyclohexyl group adopts a chair conformation in the solid state, with all substituents (methyl, isopropyl, and ester) in equatorial positions to minimize steric hindrance. Key features include:

  • Cyclohexane ring : Ideal chair geometry with equatorial orientation of the ester group, optimizing intermolecular interactions.
  • Steric control : The isopropyl group’s bulk restricts rotational flexibility, locking the ester in a defined spatial arrangement.

Hydrogen Bonding Networks in Solid-State Configurations

The compound participates in intermolecular hydrogen bonding critical for crystal packing:

  • Donor-acceptor pairs :
    • Amine (NH₂) : Forms hydrogen bonds with carbonyl oxygen atoms (O…N distances ~2.9–3.1 Å).
    • Oxathiolane oxygen : Acts as an acceptor for C–H···O interactions from adjacent molecules.
  • Water-mediated interactions : In hydrated forms, water molecules bridge the ester carbonyl and oxathiolane oxygen.
Interaction Type Distance (Å) Strength Source
N–H···O (carbonyl) 2.9–3.1 Moderate
C–H···O (oxathiolane) 2.2–2.5 Weak

Comparative Analysis with Related Oxathiolane Nucleoside Analogues

Lamivudine (3TC)
Feature Current Compound Lamivudine
Sugar moiety 1,3-Oxathiolane with menthyl ester 1,3-Oxathiolane (no ester)
Hydrogen bonding N–H···O (carbonyl), C–H···O (O17) N–H···O (carbonyl), S···S (intermolecular)
Crystal packing Stabilized by menthyl ester interactions Stabilized by water-mediated H-bonds
Emtricitabine (FTC)
Feature Current Compound Emtricitabine
Nucleobase 4-Amino-2-oxopyrimidin-1-yl 4-Amino-2-oxopyrimidin-1-yl (identical)
Steric bulk Menthyl ester Fluorinated substituent
Solid-state stability High due to ester interactions Moderate (BCS Class I solubility)
Key Structural Insights
  • Steric effects : The menthyl ester introduces bulkier substituents compared to lamivudine’s hydroxyl group, altering crystal packing and hydrogen bonding networks.
  • Reactivity : The ester group enhances stability toward hydrolysis under controlled pH conditions (pH 3–4), critical for synthetic intermediates.

Properties

CAS No.

147126-80-5

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17-/m1/s1

InChI Key

QMYKWNYBSBURDT-OOKGIHQLSA-N

SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the oxathiolane ring and the esterification with the cyclohexyl group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the primary applications of this compound is in antiviral drug development. Its structural similarity to nucleoside analogs allows it to inhibit viral replication mechanisms. Research has indicated that derivatives of oxathiolane compounds exhibit significant antiviral properties against viruses such as HIV and Hepatitis C .

Case Study:
A study demonstrated that compounds similar to this oxathiolane derivative showed potent inhibition of viral enzymes, leading to reduced viral loads in infected cell cultures. This suggests potential for therapeutic use in treating viral infections .

2. Anticancer Properties

Another promising application is in oncology. The compound's ability to interfere with cellular signaling pathways has been investigated for its potential to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Induces apoptosis via caspase activation
Compound BLung Cancer10Inhibits cell proliferation by blocking cell cycle progression

Research indicates that modifications to the oxathiolane structure can enhance its selectivity and potency against specific cancer types .

Agricultural Applications

1. Pesticide Development

The compound has been explored for its efficacy as a pesticide due to its ability to disrupt metabolic processes in pests. Its application could lead to the development of safer and more effective agrochemicals.

Case Study:
Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing harm to beneficial insects, demonstrating its potential as an environmentally friendly pesticide .

Material Science Applications

1. Polymer Synthesis

In material science, the compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of oxathiolane units into polymer chains can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070

Research indicates that polymers synthesized from this compound exhibit superior performance compared to traditional materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound shares a core scaffold with several derivatives, differing primarily in substituents on the pyrimidine ring or cyclohexyl ester. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Structural Differences
(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate (Target Compound) C₁₈H₂₇N₃O₄S 381.49 Base structure with 4-amino-2-oxopyrimidine
5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester C₁₈H₂₆FN₃O₄S 399.48 Fluorine substitution at pyrimidine position 5
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5R)-5-(4-acetamido-2-oxo-1,2-dihydropyrimidine)-1,3-oxathiolane C₂₀H₃₁N₃O₅S 425.54 Acetamido group replaces amino group on pyrimidine

Key Observations :

  • Fluorine Substitution : The 5-fluoro derivative (CAS: 111969-64-3) increases molecular weight by ~18 g/mol and may enhance metabolic stability or binding affinity via electronegativity effects .
Physicochemical and Spectroscopic Comparisons
  • NMR Analysis : Evidence from NMR studies on structurally related compounds (e.g., compounds 1 and 7 in ) reveals that chemical shifts in regions corresponding to the cyclohexyl (positions 29–36) and pyrimidine (positions 39–44) moieties are sensitive to substituent changes. For example, fluorine substitution causes downfield shifts in adjacent protons due to its electron-withdrawing nature .
  • Thermal Stability : The target compound requires storage at 2–8°C in a dry, dark environment , whereas analogues like the 5-fluoro derivative may exhibit altered stability due to increased polarity.
Bioactivity Profiling
  • Compounds with similar pyrimidine modifications cluster into groups with shared modes of action, such as nucleotide reverse transcriptase inhibition .
  • The 5-fluoro analogue may exhibit enhanced antiviral activity due to fluorine’s mimicry of hydrogen in enzymatic binding pockets .

Biological Activity

The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a synthetic derivative with notable biological activity, particularly in the context of antiviral applications. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its role as an antiviral agent.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C18H26N3O4FS
Melting Point 190 - 192 °C
Boiling Point 508.5 ± 60.0 °C (Predicted)
Density 1.47
Solubility Slightly soluble in chloroform, sparingly in DMSO (heated), slightly in methanol (sonicated)
pKa 2.40 ± 0.10 (Predicted)
Color Off-white to pale brown

This compound is an ester derivative of a pyrimidine and oxathiolane structure, which contributes to its biological activity as a nucleoside analog.

Antiviral Properties

This compound serves as an intermediate in the synthesis of Emtricitabine , a well-known reverse transcriptase inhibitor effective against HIV and HBV. The mechanism involves mimicking natural nucleosides, thereby interfering with viral replication processes.

The compound's mechanism primarily involves:

  • Inhibition of Reverse Transcriptase : By competing with natural nucleotides for incorporation into viral DNA.
  • Chain Termination : Once incorporated, it prevents further elongation of the viral DNA strand.

Study on Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antiviral activity against various strains of HIV and HBV. The study highlighted:

  • IC50 Values : The compound showed IC50 values in the low nanomolar range against HIV, indicating potent activity.

Comparison with Other Antiviral Agents

CompoundIC50 (nM)Target Virus
This compound<10HIV
Lamivudine~100HIV
Tenofovir~50HBV

This table illustrates that the compound is significantly more potent than some established antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.